cis-4-Cyclopentene-1,3-diol diacetate
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Overview
Description
cis-4-Cyclopentene-1,3-diol diacetate: is an organic compound with the molecular formula C9H12O4. It is a derivative of cis-4-Cyclopentene-1,3-diol, where both hydroxyl groups are acetylated. This compound is used as a building block in organic synthesis and has applications in various fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The common synthesis method for cis-4-Cyclopentene-1,3-diol diacetate involves the reaction of pent-1,4-dienone with acetyl chloride. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: cis-4-Cyclopentene-1,3-diol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diacetate into corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
cis-4-Cyclopentene-1,3-diol diacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-4-Cyclopentene-1,3-diol diacetate involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release the active diol, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the cyclopentene ring and the positioning of the functional groups .
Comparison with Similar Compounds
cis-4-Cyclopentene-1,3-diol: The parent compound without acetylation.
cis-3,5-Diacetoxy-1-cyclopentene: Another diacetate derivative with similar properties.
Uniqueness: cis-4-Cyclopentene-1,3-diol diacetate is unique due to its specific structure, which allows it to serve as a versatile building block in organic synthesis. Its acetoxy groups provide additional reactivity, making it suitable for various chemical transformations .
Properties
IUPAC Name |
(4-acetyloxycyclopent-2-en-1-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPIBFMHHUEUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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